molecular formula C19H23ClFN3O4S B2858028 ethyl 1-(2-chloro-6-fluorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251634-26-0

ethyl 1-(2-chloro-6-fluorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2858028
CAS RN: 1251634-26-0
M. Wt: 443.92
InChI Key: KPAXBNZQHYHAPZ-UHFFFAOYSA-N
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Description

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .


Synthesis Analysis

The synthesis of these compounds can be complex and is often dependent on the substituents in the aromatic ring .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by the substituents in the aromatic ring .


Chemical Reactions Analysis

These compounds are only marginally stable in water. Hydrolysis of some phenylboronic pinacol esters is described in the literature. The kinetics of this reaction is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .


Physical And Chemical Properties Analysis

These compounds are only marginally stable in water .

Scientific Research Applications

Synthesis of Novel Compounds

  • Regioselective Synthesis of Pyrazoles : Research has focused on the regioselective synthesis of pyrazole derivatives, demonstrating methodologies for creating structurally complex molecules that could be leveraged for developing new therapeutic agents (Reddy & Nagaraj, 2008).
  • Herbicide Analogues : Synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl showcases the adaptability of pyrazole derivatives for agricultural applications, indicating potential avenues for pest management research (Morimoto et al., 1990).

Potential Pharmacological Applications

  • Antiglaucoma Activity : Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential applications in the treatment of glaucoma (Kasımoğulları et al., 2010).
  • Antibacterial and Antiviral Activities : Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from pyrazole precursors, have shown significant antibacterial activity, indicating their potential as therapeutic agents against bacterial infections (Azab et al., 2013).

Methodological Advances

  • Efficient Synthesis Techniques : Studies have explored efficient and regioselective synthesis methods for pyrazole derivatives, highlighting advancements in reaction conditions that can lead to the rapid and selective production of these compounds for further research and development (Machado et al., 2011).

Structural and Optical Properties

  • Crystal Structure Analysis : The crystal structure of related pyrazole derivatives has been elucidated, providing valuable insights into their molecular configurations and potential interactions in biological systems (Kumar et al., 2018).

Mechanism of Action

The mechanism of action of these compounds in the body is not specified in the available literature .

Safety and Hazards

Care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their instability in water .

Future Directions

The future directions of research in this area could involve improving the stability of these compounds in water, which would enhance their potential for use in drug design and delivery .

properties

IUPAC Name

ethyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O4S/c1-3-28-19(25)15-12-23(11-14-16(20)5-4-6-17(14)21)22-18(15)29(26,27)24-9-7-13(2)8-10-24/h4-6,12-13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAXBNZQHYHAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCC(CC2)C)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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